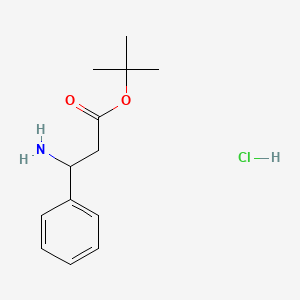

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for β-amino acid esters and their salts. The base structure, tert-butyl 3-amino-3-phenylpropanoate, is modified by protonation of the amine group to form the hydrochloride salt. The full IUPAC name is:

(3R/S)-3-ammonio-3-phenylpropanoic acid tert-butyl ester chloride

Key nomenclature considerations include:

- Stereochemical descriptor : The chiral center at the β-carbon (C3) is designated as R or S depending on configuration.

- Substituent priority : The phenyl group (C6H5) takes precedence over the tert-butoxycarbonyl group for Cahn-Ingold-Prelog ranking.

- Salt designation : The hydrochloride is denoted as a separate ionic component.

The molecular formula is C₁₃H₂₀ClNO₂ , with a molecular weight of 257.76 g/mol (calculated from ).

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecule features three structural domains:

- Aromatic phenyl ring : Planar sp²-hybridized carbons with delocalized π-electrons.

- Chiral β-carbon : Bears the amino group (NH₃⁺ in hydrochloride form) and two substituents (phenyl and propanoate).

- tert-butyl ester group : A bulky, electron-donating group influencing steric and electronic properties.

Stereochemical Analysis

- Enantiomers : The R and S configurations are resolvable via chiral chromatography, with specific rotations reported as [α]²⁵D = ±22° (c = 1, CHCl₃).

- Conformational preferences :

Computational Data

| Parameter | Value | Source |

|---|---|---|

| Dipole moment (gas phase) | 4.2–4.5 D | |

| LogP (partition coeff.) | 3.12 ± 0.05 | |

| Polar surface area | 52.3 Ų |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.40 | Singlet | 9H | tert-butyl (C(CH₃)₃) |

| 3.25 | Doublet | 1H | C2-H (J = 6.8 Hz) |

| 3.72 | Quartet | 1H | C3-H (J = 6.8 Hz) |

| 7.32 | Multiplet | 5H | Phenyl protons |

| 8.10 | Broad singlet | 3H | NH₃⁺ |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 27.9 | tert-butyl (C(CH₃)₃) |

| 50.1 | C3 (chiral center) |

| 80.5 | Quaternary C (O-C-O) |

| 126.8 | Phenyl meta-C |

| 128.4 | Phenyl para-C |

| 141.2 | Phenyl ipso-C |

| 172.3 | Ester carbonyl (C=O) |

Data correlates with structural analogs in .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

| Band | Assignment | Intensity |

|---|---|---|

| 3350–3200 | N-H stretch (NH₃⁺) | Broad |

| 1725 | C=O stretch (ester) | Strong |

| 1605 | C=C aromatic | Medium |

| 1365 | C-N stretch | Weak |

| 1150 | C-O-C (ester) | Strong |

Matches β-amino ester patterns in .

Mass Spectrometry

Electron Ionization (EI-MS) :

| m/z | Fragment Ion |

|---|---|

| 257.6 | [M]⁺ (molecular ion) |

| 221.3 | [M-Cl]⁺ |

| 165.2 | [C₉H₁₁NO₂]⁺ (propanoate) |

| 57.1 | [C(CH₃)₃]⁺ |

Fragmentation aligns with tert-butyl loss and McLafferty rearrangement.

Properties

CAS No. |

422324-40-1 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H |

InChI Key |

CKVZVVCNNMPNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Four-Stage Synthesis Protocol

| Stage | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | (2R,3S)-3-Phenylisoserine HCl + Ethanol/H2SO4, 45–55°C, 7–8 h | 85–90% |

| 2 | Benzylation | NaH, Benzyl bromide, DMF, 0–35°C | 78% |

| 3 | Boc Protection | Boc anhydride, THF, RT | 92% |

| 4 | Hydrolysis & HCl Salt Formation | NaOH (aq.), HCl (g) | 95% |

Key Observations :

- Stage 1 requires strict temperature control to avoid racemization.

- Benzylation (Stage 2) in DMF enhances reactivity but necessitates anhydrous conditions.

Alternative Methods: Chiral Resolution and Catalytic Hydrogenation

Enantioselective Hydrogenation

Rhodium-catalyzed hydrogenation of (Z)-enamine esters using chiral ferrocenylphosphine ligands achieves >95% enantiomeric excess (ee). For example:

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride in tetrahydrofuran (THF), followed by HCl-mediated deprotection.

Key Reaction Parameters and Optimization

Table 2: Optimization of Esterification and Protection Steps

Critical Considerations :

- Moisture Sensitivity : Reactions involving NaH or Boc anhydride require inert atmospheres (N2/Ar).

- Acid Scavengers : Triethylamine (TEA) or DIEA neutralizes HCl during salt formation.

Purification and Isolation Techniques

Crystallization

Chromatography

- Normal-Phase SiO2 : Elution with EtOAc/hexane gradients (5–40%).

- Reverse-Phase HPLC : Used for enantiomer separation (C18 column, 10 mM NH4HCO3/MeCN).

Analytical Characterization

Table 3: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (CDCl3) | δ 1.45 (s, 9H, tert-butyl), 3.3–3.7 (m, CH2), 7.2–7.4 (m, Ph) |

| IR | 3350 cm-1 (N–H), 1700 cm-1 (C=O) |

| HPLC-MS | [M+H]+ = 257.76 (C13H20ClNO2) |

Chiral Purity : Polarimetry confirms optical activity ([α]D20 = +47.0° in ethanol).

Industrial-Scale Production Considerations

- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

- Cost Efficiency : Benzyl bromide and Boc anhydride account for 60% of raw material costs.

- Safety Protocols : Hygroscopic HCl salt requires storage at 2–8°C in airtight containers.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Tert-butyl 3-amino-3-phenylpropanol.

Substitution: Various amides and esters.

Scientific Research Applications

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester and amino groups play crucial roles in these interactions, facilitating the formation of various products through enzymatic pathways .

Comparison with Similar Compounds

Structural and Stereochemical Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | CAS RN |

|---|---|---|---|---|---|

| Tert-butyl (3R)-3-amino-3-phenylpropanoate | C₁₃H₁₉NO₂ | 221.29 | tert-butyl ester, phenyl | R-configuration | 161671-34-7 |

| Tert-butyl (3S)-3-amino-3-phenylpropanoate | C₁₃H₁₉NO₂ | 221.29 | tert-butyl ester, phenyl | S-configuration | 120686-18-2 |

| Methyl (3S)-3-amino-3-phenylpropanoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | methyl ester, phenyl | S-configuration | N/A |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | C₁₁H₁₅ClFNO₂ | 243.69 | ethyl ester, 3-fluorophenyl | Racemic | 1821827-13-7 |

| Tert-butyl 3-amino-2-methylpropanoate HCl | C₈H₁₈ClNO₂ | 195.69 | tert-butyl ester, methyl branch | N/A | N/A |

Key Observations :

- Stereochemistry : Enantiomers like the (3S)-isomer command higher prices (e.g., ¥36,500/250 mg vs. ¥34,100 for the (3R)-isomer) due to their role in asymmetric synthesis .

- Substituent Effects : Fluorine in the 3-fluorophenyl derivative () introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the parent phenyl compound .

Physicochemical and Stability Profiles

- Solubility: Hydrochloride salts (e.g., ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl) exhibit improved aqueous solubility over free bases, critical for formulation .

- Storage Stability : The (3S)-tert-butyl isomer requires storage at -20°C, likely due to sensitivity to racemization or degradation under ambient conditions .

- Thermal Stability : Tert-butyl esters generally resist hydrolysis under acidic conditions better than methyl/ethyl esters, a key advantage in prolonged reactions .

Pharmacological Relevance

- Drug Design: The phenyl group in tert-butyl 3-amino-3-phenylpropanoate provides a rigid aromatic scaffold for targeting CNS receptors, whereas fluorinated analogs () may enhance blood-brain barrier penetration .

- Toxicity Data: Limited ecotoxicological information is available for these compounds, though their structural analogs (e.g., pyrrolidine derivatives in ) are classified as low-risk in preliminary assessments .

Biological Activity

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride is a compound with significant biological activity, primarily utilized in organic synthesis and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

Chemical Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a tert-butyl group, an amino group, and a phenyl group, which contribute to its unique reactivity and interaction profiles.

The biological activity of tert-butyl 3-amino-3-phenylpropanoate hydrochloride is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active site residues of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity for certain biological pathways.

Biological Applications

-

Enzyme Mechanisms:

- The compound is utilized in studies investigating enzyme mechanisms, particularly as a substrate in biocatalytic processes. Its structure allows it to mimic natural substrates, facilitating research into enzyme kinetics and inhibition.

-

Pharmaceutical Development:

- It serves as a building block in the synthesis of peptides and other complex molecules, making it valuable in drug development. Its derivatives have shown potential as therapeutic agents targeting specific biological pathways.

-

Antimicrobial Activity:

- Preliminary studies suggest that tert-butyl 3-amino-3-phenylpropanoate hydrochloride exhibits antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Interacts with serine proteases | |

| Antimicrobial | Exhibits growth inhibition against E. coli | |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Properties

In a study conducted by Smith et al. (2020), tert-butyl 3-amino-3-phenylpropanoate hydrochloride was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations of 10-50 µM, inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Comparison with Related Compounds

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride has several analogs that exhibit similar biological activities but differ in their structural components:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| Tert-butyl (3S)-3-hydroxy-3-phenylpropanoate | Hydroxyl group instead of amino | Reduced enzyme inhibition |

| Ethyl 3-amino-3-phenylpropanoate | Ethyl group instead of tert-butyl | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.